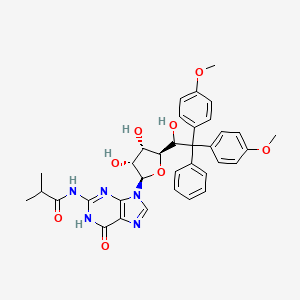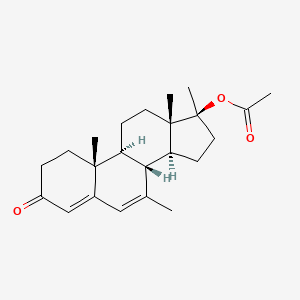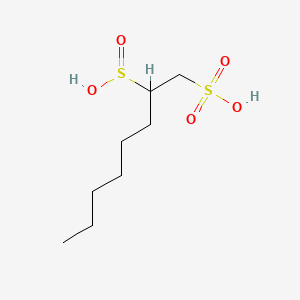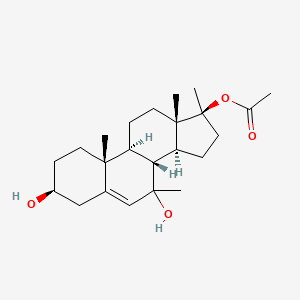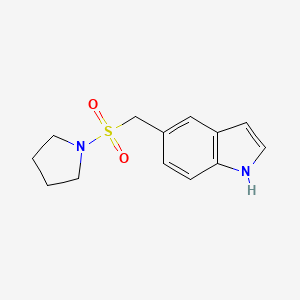
5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole, also known as 5-PMSI, is a synthetic compound derived from indole, a heterocyclic aromatic organic compound found in plants and animals. 5-PMSI is a highly versatile compound that has a wide range of applications in scientific research, ranging from drug design to organic synthesis.
Wissenschaftliche Forschungsanwendungen
Pharmacological Evaluation as 5-HT6 Receptor Ligands : A study by Nirogi et al. (2011) synthesized and tested derivatives of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole for their binding affinity to 5-HT(6) receptors, a target relevant in cognitive disorders. Some compounds displayed potent binding affinity, with the lead compound showing excellent in vitro affinity and activity in animal models of cognition (Nirogi et al., 2011).
High Affinity Human 5-HT(1B/1D) Ligands : Egle et al. (2004) prepared derivatives of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, identifying high-affinity ligands for the human 5-HT(1B/1D) receptors (Egle et al., 2004).
Anticonvulsant Activity of Derivatives : Research by Sorokina et al. (2007) synthesized a range of pyrrolo[3,4b]indole derivatives from pyrrolidine-2,4-dione (tetramic acid), with some exhibiting anticonvulsant activity (Sorokina et al., 2007).
5-HT6 Receptor Agonists and Antagonists : Cole et al. (2005) identified 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles as high-affinity 5-HT(6) receptor ligands, with some enantiomers showing potent agonist and antagonist activities (Cole et al., 2005).
Characterization of Derivatives Via Synthesis Methods : A study by Mogulaiah et al. (2018) focused on synthesizing novel derivatives of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid, characterizing them using various spectroscopic methods (Mogulaiah et al., 2018).
Anti-ulcerogenic Effects : Su et al. (2017) investigated the protective potential of a novel compound KFP-H008 against ethanol-induced gastric ulcer, finding its efficacy and underlying mechanism through the p38 MAPK/NF-κB pathway (Su et al., 2017).
Applications as Catalysts in Synthesis : Singh et al. (2017) designed palladacycles from bi- and tridentate ligands with an indole core, exploring their structure and applications as catalysts in various chemical reactions (Singh et al., 2017).
Novel Pure Estrogen Antagonists : A study by von Angerer et al. (1990) synthesized 1-(omega-aminoalkyl)-5-hydroxy-2-(4-hydroxyphenyl)indoles, identifying some as nonsteroidal pure antiestrogens (von Angerer et al., 1990).
Development of Potassium-Competitive Acid Blocker : Arikawa et al. (2012) synthesized pyrrole derivatives, including TAK-438, as potent potassium-competitive acid blockers for treating acid-related diseases (Arikawa et al., 2012).
Corrosion Inhibitors for Mild Steel : Verma et al. (2016) investigated the efficacy of 3-amino alkylated indoles, including 3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole, as corrosion inhibitors for mild steel in acidic conditions (Verma et al., 2016).
Eigenschaften
IUPAC Name |
5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-18(17,15-7-1-2-8-15)10-11-3-4-13-12(9-11)5-6-14-13/h3-6,9,14H,1-2,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZWRPBNTGXXCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-7-methylthieno[2,3-c]pyridine](/img/structure/B570529.png)
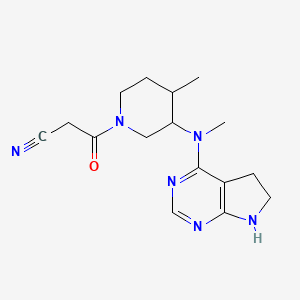
![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B570532.png)
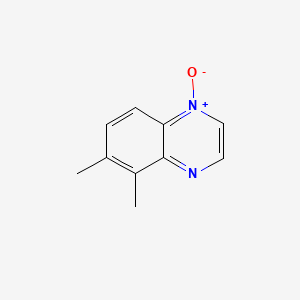
![Ethanone, 1-(2-methyl-3-methylene-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, exo-](/img/no-structure.png)
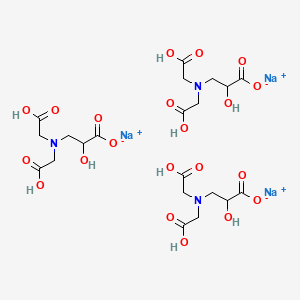
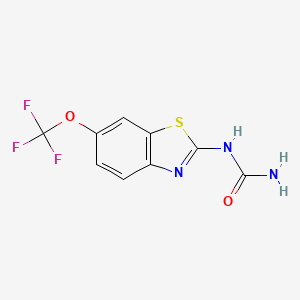
![N-[2-(3,4-Dihydroxy-5-methylphenyl)ethyl]acetamide](/img/structure/B570547.png)
